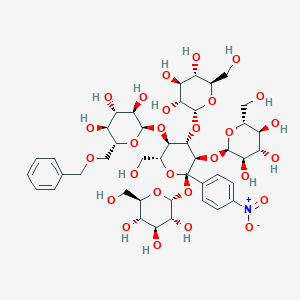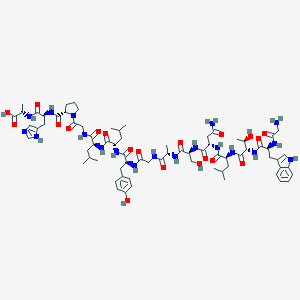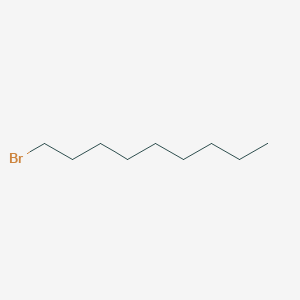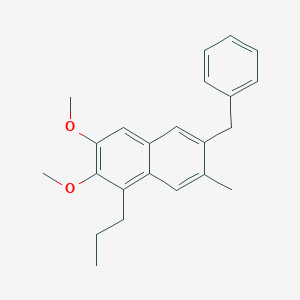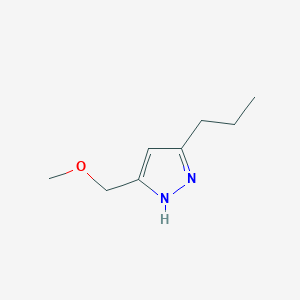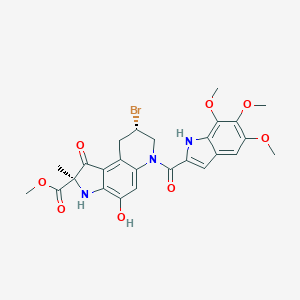
Duocarmycin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Duocarmycin B1 is a natural product that belongs to the family of DNA-alkylating agents. It was isolated from the bacterium Streptomyces phaeochromogenes in 1992, and since then, it has been extensively studied for its potent anticancer activity. Duocarmycin B1 has a unique mechanism of action that involves binding to the minor groove of DNA and inducing irreversible DNA damage, leading to apoptosis of cancer cells.
Mecanismo De Acción
Duocarmycin B1 exerts its anticancer activity by binding to the minor groove of DNA and inducing irreversible DNA damage. The binding of Duocarmycin B1 to DNA results in the formation of a covalent bond between the drug and the DNA, leading to the formation of DNA adducts. These adducts cause distortion of the DNA structure, leading to the activation of the DNA damage response pathway and ultimately resulting in apoptosis of cancer cells. Duocarmycin B1 has a unique mechanism of action that allows it to target cancer cells selectively, making it a promising anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Duocarmycin B1 has been shown to have several biochemical and physiological effects on cancer cells. It induces irreversible DNA damage, leading to the activation of the DNA damage response pathway and apoptosis of cancer cells. Duocarmycin B1 also inhibits DNA replication and transcription, leading to cell cycle arrest. Additionally, Duocarmycin B1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Duocarmycin B1 has several advantages for lab experiments. It is a potent anticancer agent with selective cytotoxicity towards cancer cells, making it an ideal candidate for cancer therapy. Duocarmycin B1 has also shown synergistic effects when used in combination with other anticancer agents, providing a potential avenue for combination therapy. However, Duocarmycin B1 has some limitations for lab experiments. It is a complex molecule that is difficult to synthesize, making it challenging to obtain large quantities for research purposes. Additionally, Duocarmycin B1 has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
For Duocarmycin B1 include improving the synthesis method, investigating the pharmacokinetics and pharmacodynamics, exploring combination therapy, and developing targeted therapy. Duocarmycin B1 has the potential to become a valuable addition to the arsenal of anticancer agents and provide a new avenue for cancer therapy.
Aplicaciones Científicas De Investigación
Duocarmycin B1 has shown promising results in preclinical studies as a potent anticancer agent. It has been tested against various cancer cell lines, including breast cancer, lung cancer, ovarian cancer, and leukemia. Duocarmycin B1 has shown selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. In animal studies, Duocarmycin B1 has demonstrated significant antitumor activity, leading to tumor regression and prolonged survival. Duocarmycin B1 has also been investigated in combination with other anticancer agents, such as taxanes and platinum-based drugs, and has shown synergistic effects.
Propiedades
Número CAS |
124325-93-5 |
|---|---|
Nombre del producto |
Duocarmycin B1 |
Fórmula molecular |
C26H26BrN3O8 |
Peso molecular |
588.4 g/mol |
Nombre IUPAC |
methyl (2R,8S)-8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1 |
Clave InChI |
SUWUAMDOMCWKCL-GWQKEKGPSA-N |
SMILES isomérico |
C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
SMILES canónico |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
Sinónimos |
duocarmycin B1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



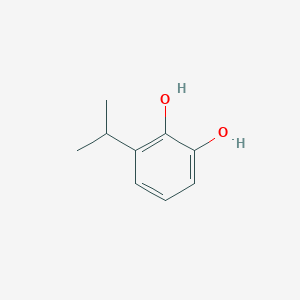
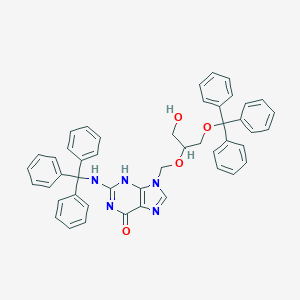
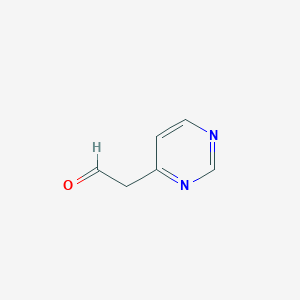
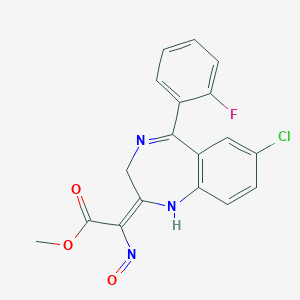
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
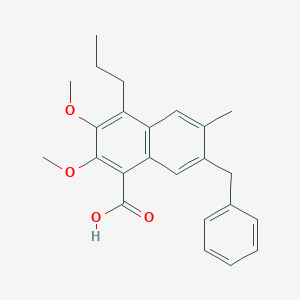
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
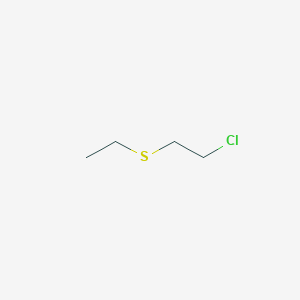
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
